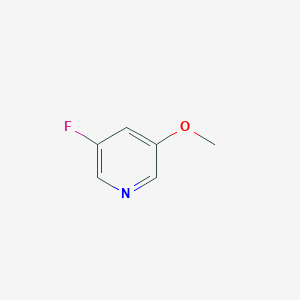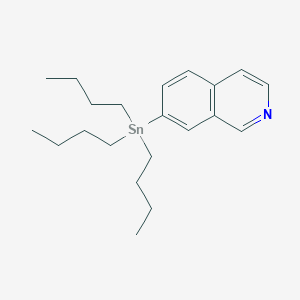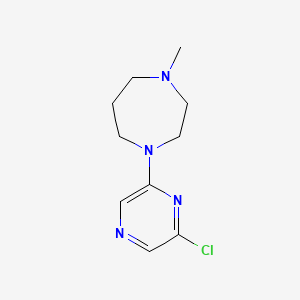
1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane consists of a diazepane ring fused with a chloropyrazine group. The C=N bond in the azomethine linkage plays a crucial role in its coordination behavior with metal ions. Spectroscopic techniques such as 1H NMR , IR , and UV-Vis have been employed to characterize its structure .
Chemical Reactions Analysis
1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane forms metal(II) chelates with Co(II) , Ni(II) , Cu(II) , and Zn(II) ions. These complexes exhibit diverse geometries, with most being octahedral. Some complexes also adopt square planar geometry. The C=N bond elongates upon coordination, affecting the overall structure. Additionally, the compound has been used to prepare copper nanocomplexes in various media .
Aplicaciones Científicas De Investigación
Spirocyclopropanated Compounds Synthesis
- Researchers have developed methods for preparing spirocyclopropanated compounds, including 6-chloro-1,4-diazepane-2,5-dione, from methyl 2-chloro-2-cyclopropylideneacetate. These compounds are significant for constructing complex molecular structures (Limbach et al., 2008).
Triazenes Series Synthesis
- A series of triazenes, including 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes, has been synthesized and characterized. These compounds have applications in various chemical processes and have been studied for their stability and structural properties (Moser & Vaughan, 2004).
Diazepines in Hydrolytic Recyclization
- 4-Hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines, synthesized from 4-methylsulfanyl- or 4-chloro-5,6-dihydropyrazolo[3,4-e][1,4]diazepines, undergo hydrolytic recyclization to form 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles. This recyclization process is crucial for developing new pyrazole derivatives (Kemskii et al., 2015).
Iron(II) Complexes Study
- Iron(II) complexes involving 1,4-diazepane-based ligands have been synthesized and characterized. These complexes are important for understanding the coordination geometry and magnetic properties of iron-based compounds (Schmidt et al., 2013).
PET Tracer Imaging for Cancer
- [11C]CX-6258, a new PET tracer for imaging Pim kinases in cancer, has been synthesized. This tracer is based on 4-methyl-1,4-diazepane-1-carbonyl derivatives and is significant for cancer diagnosis and treatment evaluation (Wang et al., 2015).
1,4-Diazepine Framework Assembly
- An efficient approach for assembling 1,4-diazepine-based frameworks has been developed, utilizing Ugi four-component reaction and other processes. This method highlights the bond-forming efficiency and complexity of these structures (Akbarzadeh et al., 2014).
Nickel(II) Complexes for Alkane Hydroxylation
- Nickel(II) complexes with sterically modified 1,4-diazepane ligands have been synthesized and used in catalytic alkane hydroxylation. These studies are pivotal for understanding catalysis and ligand effects on nickel(II) complexes (Sankaralingam et al., 2017).
Vibrational Spectroscopic Study
- Vibrational spectroscopic techniques have been applied to study compounds like 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4] diazepine. These studies are essential for understanding the molecular structure and properties of diazepine derivatives (Kuruvilla et al., 2018).
σ1 Receptor Ligands
- Chiral synthesis of 1,4-diazepanes as σ1 receptor ligands has been explored, providing insights into receptor affinity and the influence of molecular configuration on biological activity (Fanter et al., 2017).
Piperazines and 1,4-Diazepanes Synthesis
- Asymmetric synthesis of piperazines and 1,4-diazepanes from β-lactams has been conducted, demonstrating the transformation of these compounds into functionalized molecules (Dekeukeleire et al., 2012).
Antimicrobial and Anticancer Compounds
- Compounds from the fungus Penicillium sp. with a 1,4-diazepane skeleton, like terretrione D, exhibit significant antimicrobial and anticancer activities (Shaala & Youssef, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-(6-chloropyrazin-2-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-14-3-2-4-15(6-5-14)10-8-12-7-9(11)13-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOGSOVSPTWPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



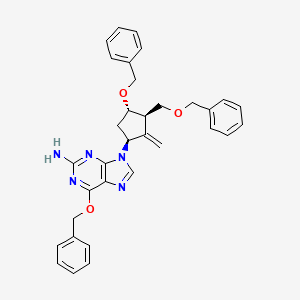
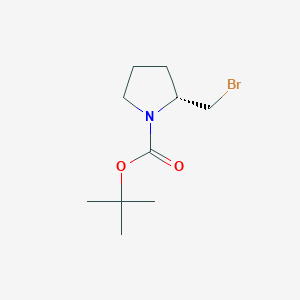

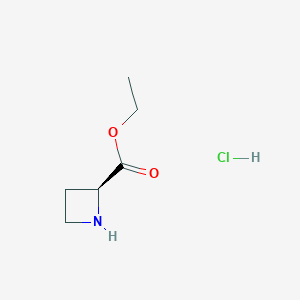
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)
![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)


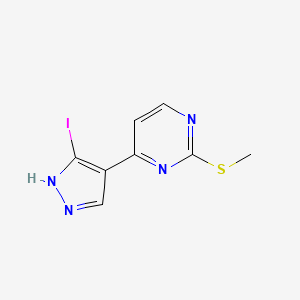
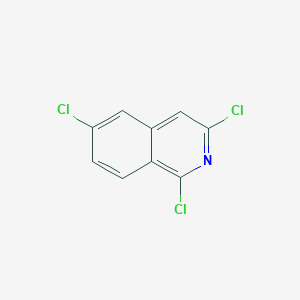
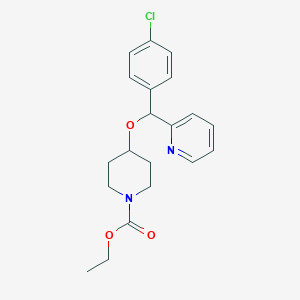
![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
